N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide
Description
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C12H18N2O4S It is a sulfonamide derivative, characterized by the presence of a methoxy group and an acetamide group attached to a phenyl ring
Properties
IUPAC Name |
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)14-19(16,17)10-5-6-12(18-4)11(7-10)13-9(3)15/h5-8,14H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPZCFDMGJNLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and isopropylsulfonyl chloride.
Formation of Sulfonamide: 2-methoxyaniline reacts with isopropylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2-methoxyphenyl)-N-(propan-2-ylsulfonyl)amine.
Acetylation: The resulting sulfonamide is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of N-[2-hydroxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide.
Reduction: Formation of N-[2-methoxy-5-(propan-2-ylamino)phenyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent.
Biological Studies: Used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various physiological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: Lacks the sulfonamide group, resulting in different biological activity.
N-(2-methoxy-5-sulfamoylphenyl)acetamide: Similar structure but without the isopropyl group, affecting its interaction with molecular targets.
Uniqueness
N-[2-methoxy-5-(propan-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of both the methoxy and sulfonamide groups, which contribute to its specific biological activity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
